molecular formula C17H20ClNO B2399966 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 2230804-26-7

7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

货号: B2399966
CAS 编号: 2230804-26-7
分子量: 289.8
InChI 键: BNXBFBHWTVZOCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name for the base compound is 3-cyclohexyl-7-phenylmethoxy-1,2,4,5-tetrahydro-3-benzazepine , derived from its bicyclic framework comprising a benzene ring fused to a seven-membered azepine ring. The hydrochloride salt form introduces a protonated amine group, yielding the full name This compound .

The structural formula (Figure 1) features:

  • A benzo[d]azepine core (benzene fused to a nitrogen-containing azepine ring).
  • A benzyloxy substituent (-OCH₂C₆H₅) at the 7-position.
  • A tetrahydro configuration (saturation at positions 2,3,4,5).

SMILES Notation :

C1C2=CC=C(C=C2CCN1)OC3=CC=CC=C3  

This notation highlights the azepine ring (N1), benzyloxy group (OC3), and cyclohexane substitution.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for the base compound is 720692-44-4 . Alternative designations include:

  • 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepine (IUPAC variant).
  • MFCD08460375 (MDL identifier).

Synonyms from commercial catalogs:

  • 7-(Phenylmethoxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine.
  • 7-O-Benzyl derivative of tetrahydrobenzazepine.

Molecular Weight and Empirical Formula Analysis

The empirical formula for the base compound is C₁₇H₁₉NO , with a molecular weight of 253.34 g/mol . For the hydrochloride salt, the formula becomes C₁₇H₂₀ClNO , and the molecular weight increases to 289.80 g/mol (Table 1).

Table 1: Molecular Formula and Weight Comparison

Form Empirical Formula Molecular Weight (g/mol)
Base Compound C₁₇H₁₉NO 253.34
Hydrochloride C₁₇H₂₀ClNO 289.80

Elemental Composition (Base Compound):

  • Carbon: 80.59%
  • Hydrogen: 7.56%
  • Nitrogen: 5.53%
  • Oxygen: 6.32%

The degree of unsaturation (4 double bonds/rings) aligns with the fused benzene-azepine system.

属性

IUPAC Name

7-phenylmethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)13-19-17-7-6-15-8-10-18-11-9-16(15)12-17;/h1-7,12,18H,8-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXBFBHWTVZOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Formation of 7-Chloro-benzo[d]azepine Precursor

The synthesis begins with the preparation of a 7-chloro-substituted benzoazepine intermediate, as described in the patent CN103601678B. Key steps include:

  • Condensation of 4-chloroaniline with succinic anhydride : 4-Chloroaniline reacts with succinic anhydride in an organic solvent (e.g., dichloroethane) under reflux to form 4-(4-chloroanilino)-4-ketobutyric acid.
  • Cyclization with aluminum trichloride : The ketobutyric acid intermediate undergoes Friedel-Crafts cyclization in dichloroethane using anhydrous AlCl₃ (2.5–3.0 equivalents) at 55–70°C for 4–6 hours, yielding 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione. Excess AlCl₃ is avoided to prevent difficult post-reaction separation.

Substitution of Chlorine with Benzyloxy Group

The chloro group at position 7 is replaced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

  • SNAr conditions : Heating the chloro intermediate with benzyl alcohol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 100–120°C for 12–24 hours.
  • Ullmann-type coupling : Using copper(I) iodide as a catalyst, the chloro compound reacts with benzyl alcohol in the presence of a ligand (e.g., 1,10-phenanthroline) and cesium carbonate in DMSO at 80–100°C.

Reduction of Diketone to Tetrahydro Structure

The diketone moiety is reduced to a single ketone using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C, followed by further reduction with lithium aluminum hydride (LiAlH₄) to form the fully saturated 2,3,4,5-tetrahydrobenzo[d]azepine skeleton.

Synthesis via Oxime Formation and Ring Expansion

Preparation of 1-Tetralone Oxime

As outlined in patent CN102702103A, 1-tetralone reacts with hydroxylamine hydrochloride in methanol under basic conditions (pH 8–9, adjusted with Na₂CO₃) to form 3,4-dihydro-1(2H)-naphthalenone oxime.

Polyphosphoric Acid-Mediated Ring Expansion

The oxime undergoes ring expansion using polyphosphoric acid (PPA) at 140–160°C for 5–8 hours, forming 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one. Solvent removal (e.g., dichloromethane) before heating is critical to prevent side reactions.

Introduction of Benzyloxy Group

The ketone intermediate is functionalized at position 7 via:

  • Electrophilic aromatic substitution : Direct benzylation using benzyl bromide and a Lewis acid (e.g., FeCl₃) in nitrobenzene at 50–60°C.
  • Directed ortho-metalation : Employing a directing group (e.g., amide) to install the benzyloxy group via lithiation and subsequent quenching with benzyl alcohol.

Reduction to Tetrahydrobenzoazepine

The ketone is reduced to the saturated amine using LiAlH₄ in THF at 60°C for 10–15 hours, yielding 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine.

Alternative Routes via Cyclocondensation

[4+3] Cycloaddition Strategy

A benzo-fused azepine ring is constructed through a [4+3] cycloaddition between a benzyloxy-substituted diene and a nitrogen-containing triene. For example, reacting 2-benzyloxyphenylacetylene with a diazepine precursor under Rh-catalyzed conditions forms the seven-membered ring.

Reductive Amination

Condensation of a benzyloxy-substituted benzaldehyde with a 1,5-diamine followed by reductive amination (NaBH₃CN, MeOH) yields the tetrahydrobenzoazepine core.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether or THF and treated with hydrogen chloride gas or concentrated HCl, resulting in precipitation of the hydrochloride salt. The product is filtered, washed with cold ether, and dried under vacuum.

Comparative Analysis of Methods

Method Key Advantages Challenges Yield
Chloro intermediate High regioselectivity Requires harsh SNAr conditions 40–55%
Ring expansion Scalable for industrial production Multi-step synthesis 35–50%
Cyclocondensation Modular substrate design Expensive catalysts 25–40%

Optimization and Troubleshooting

  • AlCl₃ stoichiometry : Excess AlCl₃ (>3.0 equiv) in Friedel-Crafts cyclization complicates workup and reduces yield.
  • Benzylation efficiency : Ullmann coupling improves substitution efficiency over SNAr but requires rigorous anhydrous conditions.
  • Reduction control : Over-reduction of diketones is mitigated by stepwise use of NaBH₄ and LiAlH₄.

化学反应分析

Types of Reactions

7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under conditions like heating or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

科学研究应用

7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

作用机制

The mechanism of action of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Related Benzazepine Derivatives

The pharmacological and physicochemical properties of benzazepines are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Benzazepine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride 7-OBn, N-HCl C₁₇H₁₉NO·HCl 289.80 High lipophilicity (XLogP3: 4.1); potential CNS targeting due to benzyloxy group
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride 7-Cl, N-HCl C₁₀H₁₁ClN·HCl 218.12 Halogen substitution enhances electrophilicity; used in antibacterial/antiviral research
7-(4-Bromo-2-trifluoromethoxy)phenylsulfonamido-2,3,4,5-tetrahydro-1H-benzo[d]azepine (E6) 7-SO₂NH-(4-Br-2-CF₃O-Ph) C₁₇H₁₆BrF₃N₂O₃S 465.29 Sulfonamide group confers 5-HT₆ receptor affinity (IC₅₀ < 100 nM); CNS disorder therapeutics
(R)-2-(2’-Hydroxy-1’-phenylethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine (8) 2-(2’-OH-Ph-CH₂) C₁₈H₂₁NO 267.36 Chiral hydroxyethyl group enables enantioselective binding; studied for opioid receptor modulation
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride 7-OMe, N-HCl C₁₁H₁₅NO·HCl 213.70 Methoxy group increases solubility (Topological Polar Surface Area: 21.3 Ų); fluorescent probe applications

Key Comparative Insights

Sulfonamide-substituted derivatives (e.g., E6) exhibit moderate solubility due to polar SO₂NH groups but retain sufficient lipophilicity for CNS penetration .

Pharmacological Target Specificity Halogenated derivatives (e.g., 7-Cl) are associated with antimicrobial activity, likely due to electrophilic interactions with microbial enzymes . Sulfonamide derivatives (e.g., E6, E10) show high affinity for serotonin receptors (5-HT₆), making them candidates for Alzheimer’s disease and schizophrenia . The benzyloxy group in the target compound may enhance binding to dopamine receptors, analogous to benzazepine-based antipsychotics like fenoldopam .

Synthetic Accessibility The target compound is synthesized via O-benzylation of a hydroxybenzazepine precursor, while sulfonamide derivatives require sulfonylation of an amino intermediate (e.g., Example 2 in ). Chiral derivatives (e.g., compound 8) demand asymmetric synthesis or resolution, increasing complexity .

生物活性

7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol
  • CAS Number : 1253197-26-0
  • Molecular Formula : C17H19NO2
  • Molecular Weight : 269.34 g/mol
  • Appearance : White to yellow solid

Research indicates that compounds within the benzo[d]azepine class may interact with various biological targets, including:

  • Neurotransmitter Receptors : Compounds similar to 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine have been shown to modulate GABAergic activity, potentially influencing anxiety and mood disorders.
  • PARP Inhibition : Some studies suggest that related compounds exhibit PARP (Poly (ADP-ribose) polymerase) inhibitory activity, which is significant in cancer therapy by inducing synthetic lethality in tumor cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d]azepine derivatives:

  • In Vitro Studies : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.95 µM against A549 lung cancer cells .
  • Mechanisms of Action : The induction of apoptosis in cancer cells was observed through flow cytometry and Western blot analysis. The compound reduced the biosynthesis of poly(ADP-ribose) (PAR) and increased the ratio of Cleaved-Caspase 3/Caspase 3, indicating its role in promoting apoptotic pathways .

Neuropharmacological Effects

The compound's structural characteristics suggest potential applications in treating neurological disorders:

  • GABA Receptor Modulation : Similar compounds have shown efficacy in enhancing GABA receptor activity, which may provide anxiolytic or sedative effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompoundCell LineIC50 (µM)Mechanism
Compound 11bA549 (lung cancer)1.95PARP inhibition
Compound 11bOVCAR-3 (ovarian cancer)Not specifiedApoptosis induction
Compound 11bHCT-116 (colon cancer)Not specifiedCaspase activation

Pharmacokinetics and Toxicology

The pharmacokinetic profile of benzo[d]azepine derivatives is crucial for their therapeutic application:

  • ADMET Properties : Preliminary predictions indicate favorable absorption and distribution characteristics similar to established drugs like rucaparib .
  • Toxicity Assessments : Acute oral toxicity studies are necessary to evaluate the safety profile before clinical applications can be considered.

常见问题

Q. Basic

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Monitor via HPLC for decomposition products (e.g., benzazepine free base) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C common for hydrochloride salts) .

Q. Advanced

  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at storage conditions .

How can structural modifications (e.g., substituent variations) enhance biological activity?

Q. Advanced

  • Structure-Activity Relationship (SAR) Design :
    • Replace benzyloxy with methoxy or hydroxy groups to modulate lipophilicity and receptor binding .
    • Introduce electron-withdrawing groups (e.g., Cl) to improve metabolic stability .
  • In Vitro Testing : Screen analogs for receptor affinity (e.g., serotonin or dopamine receptors) using radioligand binding assays .

Q. Basic

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (+0.1% TFA) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 284.1 (C17H19ClNO) .

Q. Advanced

  • Elemental Analysis : Validate chloride content (theoretical: 12.5%) to confirm salt stoichiometry .

How should researchers address discrepancies in reported solubility data?

Q. Basic

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS). Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .

Q. Advanced

  • Co-solvency Approaches : Use phase diagrams to optimize DMSO/water mixtures for in vitro assays .

What are the best practices for designing a stability-indicating assay?

Q. Advanced

  • Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative conditions (H2O2).
  • Chromatographic Resolution : Ensure baseline separation of degradation products using gradient elution (e.g., 5–95% acetonitrile over 20 min) .

How can computational methods predict metabolic pathways?

Q. Advanced

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., benzyloxy demethylation) .
  • Metabolite Synthesis : Validate predictions by synthesizing proposed metabolites (e.g., 7-hydroxy derivatives) .

What safety precautions are essential during handling?

Q. Basic

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate .

How do salt forms (e.g., hydrochloride) impact crystallization behavior?

Q. Advanced

  • Polymorphism Screening : Conduct slurry experiments in solvents like ethanol/water to identify stable crystalline forms .
  • X-ray Diffraction : Compare lattice parameters of hydrochloride vs. free base to confirm salt formation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。